2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl-substituted cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or through a Grignard reaction.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction or by using a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the cyclopropyl ring.
Reduction: Reduction reactions could target the carbonyl group or the cyclopropyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic compounds, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the Boc-protected amino group and the phenylcyclopropyl moiety could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropylamine: A compound with a similar cyclopropyl ring and phenyl group but lacking the Boc-protected amino group.
Cyclopropylacetic Acid: Contains the cyclopropyl ring and acetic acid moiety but lacks the phenyl group and Boc-protected amino group.
N-Boc-Phenylalanine: Features the Boc-protected amino group and phenyl group but lacks the cyclopropyl ring.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenylcyclopropyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBJMXKISBPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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